(3,3-Difluorocyclobutyl)methanol

Descripción general

Descripción

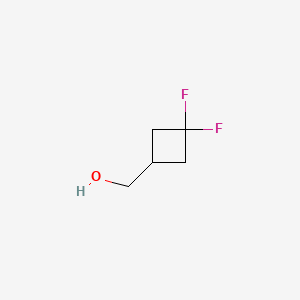

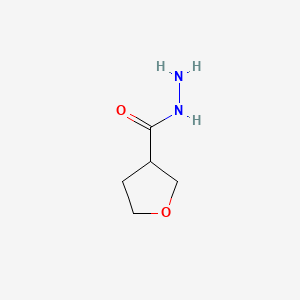

“(3,3-Difluorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H8F2O . It has an average mass of 122.113 Da and a monoisotopic mass of 122.054321 Da . It is also known by its IUPAC name, Cyclobutanemethanol, 3,3-difluoro- .

Molecular Structure Analysis

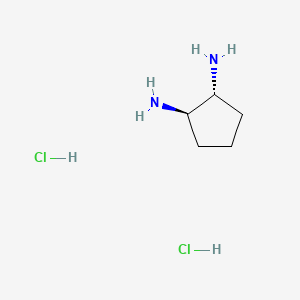

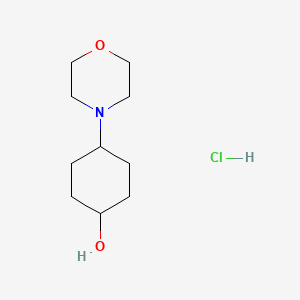

The molecular structure of “this compound” consists of a cyclobutyl ring (a four-membered carbon ring) with two fluorine atoms attached to the same carbon atom and a methanol group attached to a different carbon atom in the ring .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.Aplicaciones Científicas De Investigación

Lipid Dynamics in Biological Membranes : Methanol acts as a solubilizing agent in the study of transmembrane proteins/peptides. It significantly impacts lipid dynamics, influencing the structure-function relationship associated with bilayer composition, such as lipid asymmetry (Nguyen et al., 2019).

Catalytic Processes : Methanol can engage in direct C–C coupling with allenes, using an iridium catalyst, to furnish higher alcohols incorporating all-carbon quaternary centers, without stoichiometric by-products. This represents a pioneering approach in the catalytic C–C coupling of methanol for hydrohydroxymethylation (Moran et al., 2011).

Methanol Production and Utilization : The methanol-to-olefins (MTO) reaction is crucial for both fundamental research and industrial application, with significant advancements in process development and commercialization, as evidenced by the world's first coal-to-olefin plant (Tian et al., 2015).

Chemical Synthesis : Methanol serves as a potential hydrogen source and C1 synthon in organic synthesis. It has been used for selective N‐methylation of amines and transfer hydrogenation of nitroarenes, demonstrating its versatility and efficiency in various synthetic applications (Sarki et al., 2021).

Halohydrofurans Synthesis : A TfOH-catalyzed hydroxylation/halocyclization method for efficiently preparing 3-halohydrofurans from cyclopropyl methanols demonstrates the broad applicability of methanol in synthetic organic chemistry (Mothe et al., 2011).

Methanol as a Building Block : Methanol is considered a promising clean-burning fuel and a building block for more complex chemical structures. It plays a significant role in reducing CO2 emissions and as a carrier for hydrogen storage and conservation (Dalena et al., 2018).

Hydrogen Generation via Membrane Reactor Technology : Methanol is utilized as an energy carrier for hydrogen production, with literature focusing on various methods like steam and autothermal reforming, methanol decomposition, or methanol–water electrolysis reactions (Dalena et al., 2018).

Low-Pressure Hydrogenation of CO2 to CH3OH : The development of low-pressure methanol synthesis catalysts for converting CO2 and renewable H2 to methanol, highlighting a sustainable approach to methanol production and climate change prevention (Richard & Fan, 2017).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(3,3-Difluorocyclobutyl)methanol plays a significant role in biochemical reactions due to its fluorinated cyclobutyl structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific active sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidation-reduction reactions, catalyzed by enzymes such as cytochrome P450 oxidases . These metabolic pathways can influence the levels of metabolites within the cell, affecting overall metabolic flux and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the endoplasmic reticulum may affect protein folding and secretion processes .

Propiedades

IUPAC Name |

(3,3-difluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZKTVVUZBIKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670331 | |

| Record name | (3,3-Difluorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-39-2 | |

| Record name | (3,3-Difluorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-Difluorocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)